Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester

Description

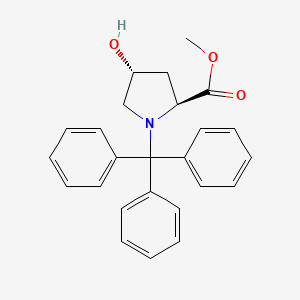

Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester (CAS 129430-93-9) is a modified proline derivative widely used in organic synthesis and pharmaceutical research. Its molecular formula is C₂₅H₂₅NO₃, with a molecular weight of 387.47 g/mol . The compound features a trans-4-hydroxy group on the proline ring, a methyl ester at the carboxylate position, and a triphenylmethyl (trityl) group protecting the nitrogen atom.

Properties

CAS No. |

129430-94-0 |

|---|---|

Molecular Formula |

C25H25NO3 |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

methyl (2S,4R)-4-hydroxy-1-tritylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C25H25NO3/c1-29-24(28)23-17-22(27)18-26(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,27H,17-18H2,1H3/t22-,23+/m1/s1 |

InChI Key |

HZCWALJOVVPETG-PKTZIBPZSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |

Canonical SMILES |

COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Trans-4-hydroxy-L-proline: The chiral amino acid core, commercially available.

- Triphenylmethyl chloride (Trityl chloride): Used for N-protection via trityl group installation.

- Methanol: For methyl ester formation.

- Coupling reagents and solvents: Such as dichloromethane (DCM), tetrahydrofuran (THF), dicyclohexylcarbodiimide (DCC), and catalysts like DMAP (4-dimethylaminopyridine).

General Synthetic Strategy

The synthesis generally proceeds through the following key steps:

N-protection of trans-4-hydroxy-L-proline with the triphenylmethyl group.

This step involves reacting trans-4-hydroxy-L-proline with triphenylmethyl chloride under basic conditions to protect the amine group as the N-triphenylmethyl derivative. The trityl group provides steric bulk and protects the amine functionality during subsequent reactions.Methyl esterification of the carboxylic acid group.

The carboxyl group of the N-protected hydroxyproline is converted into a methyl ester, typically via reaction with methanol under acidic or coupling conditions, or by using reagents like DCC in the presence of methanol.Purification and isolation of the final product.

After the reaction steps, the product is purified by filtration, crystallization, or chromatographic techniques to yield this compound as a white solid.

Detailed Reaction Conditions and Procedures

While specific literature on the exact preparation of this compound is limited, closely related synthetic procedures for protected hydroxyproline methyl esters provide a framework:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1. N-Protection | Trans-4-hydroxy-L-proline, triphenylmethyl chloride, base (e.g., triethylamine), DCM solvent, 0–25 °C | The amine is selectively protected by the trityl group via nucleophilic substitution. Controlled temperature prevents side reactions. | N-triphenylmethyl-trans-4-hydroxy-L-proline |

| 2. Methyl Esterification | N-protected hydroxyproline, methanol, DCC or acid catalyst, THF or DCM solvent, 20–30 °C, 1–2 hours | Conversion of carboxyl group to methyl ester using coupling reagent or acid catalysis. Reaction monitored by TLC. | This compound |

| 3. Purification | Filtration, concentration under reduced pressure, recrystallization from PE/DCM mixture, drying under vacuum or infrared lamp | Removal of impurities and isolation of pure product. Cooling induces crystallization. | Pure white solid of target compound |

This procedure is analogous to the synthesis of N-BOC-cis-4-hydroxyproline methyl ester, where amino protection is followed by esterification and purification, as described in patent CN112194606A. The key difference is the use of triphenylmethyl chloride instead of BOC anhydride for amine protection.

Analytical Data and Characterization

The final product is typically characterized by:

- NMR Spectroscopy (¹H and ¹³C NMR): Confirming the presence of the trityl group, methyl ester, and hydroxyproline backbone.

- Mass Spectrometry: Molecular ion peak at m/z 387.5 g/mol consistent with C25H25NO3.

- Melting Point: Typically a white crystalline solid.

- TLC Monitoring: Used during synthesis to confirm reaction completion.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | Trans-4-hydroxy-L-proline | Commercially available |

| N-protection reagent | Triphenylmethyl chloride | Stoichiometric or slight excess |

| Base for N-protection | Triethylamine or similar | To neutralize HCl generated |

| Solvent for N-protection | Dichloromethane (DCM) | Anhydrous, inert atmosphere preferred |

| Temperature (N-protection) | 0–25 °C | To control reaction rate and selectivity |

| Esterification reagent | Methanol + DCC or acid catalyst | For methyl ester formation |

| Solvent for esterification | THF or DCM | Anhydrous conditions |

| Temperature (esterification) | 20–30 °C | Mild conditions to prevent side reactions |

| Reaction time | 1–2 hours per step | Monitored by TLC |

| Purification | Filtration, recrystallization | Use PE/DCM mixed solvents |

| Final product | White solid | Stable under dry, airtight storage |

Research Findings and Notes

- The triphenylmethyl (trityl) group is favored for its steric bulk, which protects the amine functionality effectively during peptide coupling reactions.

- Controlled temperature and reaction monitoring by thin-layer chromatography (TLC) ensure high yield and purity.

- The methyl esterification step is critical for solubility and reactivity in peptide synthesis.

- The synthetic route is adaptable for scale-up with careful control of stoichiometry and purification steps.

- No direct synthesis protocols for this compound were found in the public domain patents or literature, but the methodology is inferred from closely related hydroxyproline derivatives and standard amino acid protection chemistry.

Chemical Reactions Analysis

Types of Reactions

Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The trityl protecting group can be removed under acidic conditions to yield the free hydroxyl compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed to remove the trityl group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of trans-4-hydroxy-L-proline methyl ester.

Scientific Research Applications

Polymer Chemistry

Synthesis of Biodegradable Polymers

Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester serves as a versatile monomer for synthesizing biodegradable polymers. It can be polymerized through various methods, including melt polycondensation and ring-opening polymerization. The resulting polymers exhibit favorable mechanical properties and biodegradability, making them suitable for applications in sustainable materials.

- Case Study : A study demonstrated the synthesis of poly(4-hydroxy-L-proline) using trans-4-hydroxy-L-proline methyl ester as a starting material. The resultant polymer showed enhanced cell translocation properties due to its amphiphilic nature, which is crucial for biomedical applications .

Table 1: Properties of Polymers Derived from this compound

| Polymer Type | Synthesis Method | Mechanical Properties | Biodegradability |

|---|---|---|---|

| Poly(4-hydroxy-L-proline) | Melt Polycondensation | High tensile strength | Yes |

| Polyamide | Condensation Polymerization | Moderate flexibility | Yes |

Drug Design and Development

This compound has been explored in drug design due to its structural similarity to amino acids, allowing it to act as a scaffold for developing bioactive compounds.

- Case Study : Research on N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline highlighted its potential as a neuroprotective agent during epileptic seizures. In vitro studies showed that this compound improved cell viability and reduced oxidative stress in astrocytes exposed to cytotoxic conditions .

Biomaterials

Use in Bone Cement

The compound has been utilized as a porogen filler in acrylic bone cement formulations. Its hydrophilic nature aids in creating porosity within the cement matrix, facilitating bone ingrowth and improving mechanical fixation.

- Case Study : A study reported that incorporating trans-4-hydroxy-L-proline methyl ester into acrylic bone cement resulted in significant improvements in porosity and mechanical interlock with living bone tissue, enhancing the overall performance of the cement in orthopedic applications .

Chemical Synthesis

This compound is also employed as a reagent in organic synthesis, particularly for creating complex molecules through stereocontrolled reactions.

Mechanism of Action

The mechanism of action of trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester involves its role as a chiral building block. It interacts with various enzymes and proteins, influencing their activity and stability. The compound’s hydroxyl group can participate in hydrogen bonding, while the trityl group provides steric protection, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Properties:

This compound is classified under the lipid family and is utilized in professional manufacturing and research laboratories for applications such as peptide synthesis and chiral intermediate preparation . Its synthesis involves the esterification of trans-4-hydroxy-L-proline followed by trityl protection. For example, trans-4-hydroxy-L-proline methyl ester hydrochloride is synthesized via refluxing trans-4-hydroxy-L-proline with methanol and acetyl chloride, followed by ion exchange resin treatment to yield the free base .

Comparison with Similar Compounds

Below is a detailed comparison of trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester with structurally related proline derivatives, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications:

N-Protection Groups: The trityl group in the primary compound provides steric bulk, enhancing selectivity in peptide synthesis but complicating deprotection . Benzyloxycarbonyl (Z) and Boc groups offer milder deprotection conditions (e.g., hydrogenolysis for Z, acid for Boc) compared to trityl .

4-Position Functionalization: The 4-cyano group (CAS 194163-91-2) introduces electron-withdrawing effects, stabilizing intermediates in cyclization reactions . 4-Tosyloxy (CAS N/A) serves as a leaving group, enabling substitution reactions to install diverse functionalities . 4-Amino (CAS 121148-00-3) allows direct amide or urea formation, useful in drug discovery .

Applications :

Biological Activity

Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester (often referred to as trans-4-Hyp), a derivative of proline, has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and therapeutic implications based on recent research findings.

Synthesis and Characterization

Trans-4-hydroxy-L-proline methyl ester can be synthesized through various methods, including the reaction of trans-4-hydroxy-L-proline with methanol in the presence of acetyl chloride. The synthesis process typically involves:

- Preparation of Hydrochloride Salt : Trans-4-hydroxy-L-proline is reacted with methanol and acetyl chloride to form its hydrochloride salt.

- Purification : The product is purified using flash column chromatography, yielding a white crystalline solid with a melting point of approximately 164.5°C .

- Conversion to Methyl Ester : The hydrochloride salt is treated with an ion exchange resin to release the methyl ester form .

Trans-4-hydroxy-L-proline and its derivatives have been shown to interact with various biological pathways:

- Amino Acid Transporters : Research indicates that trans-4-hydroxy-L-proline derivatives can modulate the activity of sodium-dependent amino acid transporters SLC1A4 and SLC1A5, which are crucial for amino acid homeostasis in physiological processes . These interactions suggest potential applications in treating conditions related to amino acid transport dysregulation.

- Neuroprotective Effects : A study on N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) demonstrated significant neuroprotective effects on astrocytes subjected to cytotoxic stress from pilocarpine. NMP treatment improved cell viability and reduced reactive oxygen species (ROS) accumulation, indicating its potential as a therapeutic agent for neurodegenerative diseases .

In Vitro Studies

In vitro studies have highlighted the compound's efficacy against various cell types:

- Cytotoxicity Studies : The cytotoxic effects were assessed using the MTT assay, revealing that concentrations of NMP greater than 25 µg/mL significantly protected astrocytes from pilocarpine-induced damage. This protective effect was associated with reduced mitochondrial depolarization and oxidative stress .

Case Studies and Research Findings

- Enhancement of Production : A study focused on enhancing the production of trans-4-hydroxy-L-proline through metabolic engineering in Escherichia coli. This approach resulted in a significant yield increase, showcasing the compound's potential for large-scale applications in pharmaceuticals .

- Polyamide Applications : Trans-4-hydroxy-L-proline has been incorporated into polyamide formulations used in acrylic bone cement. In vitro studies indicated that this incorporation improved the mechanical fixation between the cement and living bone by enhancing porosity, thereby supporting bone ingrowth .

Summary Table of Biological Activities

Q & A

Q. What are the key steps in synthesizing Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester, and how can reaction conditions be optimized for higher yield?

The synthesis involves protecting the amine group of trans-4-hydroxy-L-proline with a triphenylmethyl (trityl) group, followed by esterification. A methodology adapted from related proline derivatives (e.g., trans-4-hydroxy-L-proline methyl ester hydrochloride) includes refluxing in anhydrous methanol with acetyl chloride under argon for 48 hours to form the methyl ester, followed by ion exchange resin purification to isolate the free base . Optimization can employ experimental design methods like the Taguchi approach, which evaluates parameters such as reaction time, temperature, and catalyst concentration via orthogonal arrays and signal-to-noise (S/N) ratios to maximize yield .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

Critical techniques include:

- Chromatography : Flash column chromatography (silica gel, methanol:ethyl acetate eluent) to assess purity (Rf = 0.28) .

- Spectroscopy : NMR for structural confirmation (e.g., distinguishing trans/cis isomers), IR for functional group analysis, and mass spectrometry for molecular weight verification .

- Physical Properties : Melting point determination (e.g., 164.5°C for intermediates) and optical rotation measurements to confirm stereochemical integrity .

Q. What are the stability considerations for storing this compound?

The compound should be stored in a cool, dark environment away from oxidizers. Stability tests under inert atmospheres (e.g., argon) are recommended to prevent degradation. Decomposition under heat may release toxic gases, necessitating controlled storage conditions .

Advanced Research Questions

Q. How can researchers address challenges related to the stereochemical integrity of this compound during synthesis?

Maintaining the trans configuration requires strict control of reaction conditions. For example, using anhydrous solvents and inert atmospheres (argon) minimizes racemization . Chiral HPLC or capillary electrophoresis can monitor stereochemical purity, while X-ray crystallography or NOESY NMR provides definitive structural confirmation . Additionally, steric effects from the trityl group may inherently reduce epimerization risks during synthesis .

Q. What experimental design methodologies are recommended for optimizing the synthesis parameters of this compound?

The Taguchi method is highly effective. By constructing an L9 orthogonal array, researchers can test variables like catalyst concentration, reaction temperature, and solvent ratios. Analysis of variance (ANOVA) identifies dominant factors (e.g., catalyst concentration contributed 77.6% to rapeseed methyl ester yield in a comparable study) . S/N ratio calculations ("larger-the-better") prioritize conditions that maximize yield and reproducibility.

Q. How does the introduction of the triphenylmethyl (trityl) group influence the solubility and reactivity of this compound in peptide synthesis?

The trityl group enhances solubility in non-polar solvents (e.g., dichloromethane) due to its hydrophobic aromatic rings, facilitating reactions in mixed-solvent systems. However, its bulkiness may sterically hinder coupling reactions, requiring optimized activation methods (e.g., HOBt/DIC). The group also acts as a temporary protecting agent for the proline amine, enabling selective deprotection under mild acidic conditions .

Q. What are the critical considerations for ensuring the reproducibility of this compound synthesis across laboratories?

Reproducibility hinges on:

- Standardized Protocols : Detailed reaction steps (e.g., 48-hour reflux, argon atmosphere) and purification methods (ion exchange resin) .

- Characterization Consistency : Reporting Rf values, melting points, and spectroscopic data (e.g., δ 3.65 ppm for methyl ester protons in ¹H NMR) .

- Batch Analysis : Using HPLC or GC to verify lot-to-lot consistency and detect impurities below 0.1% .

Methodological Guidance

- Stereochemical Analysis : Compare experimental [α]D values with literature data for trans-4-hydroxyproline derivatives to confirm configuration .

- Yield Optimization : Use response surface methodology (RSM) to model interactions between parameters like temperature and catalyst loading .

- Safety Protocols : Handle the compound in ventilated hoods, and avoid skin contact due to potential irritancy (refer to SDS guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.